6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Catalog No.
S2803353
CAS No.
896307-09-8
M.F
C18H16N2O4S
M. Wt
356.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-...

CAS Number

896307-09-8

Product Name

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4

InChI

InChI=1S/C18H16N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3

InChI Key

ZGQYKDGTAZUJTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C

Solubility

not available
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate (MIPB) is a newly synthesized organic compound with potential medical and industrial applications. It has a unique structure that consists of five-membered pyran ring and imidazole ring, which provide multiple functional groups for further derivatization. MIPB has been shown to exhibit antitumor and antifungal activities in various in vitro and in vivo experiments.
MIPB has a molecular formula of C21H19N3O4S and a molecular weight of 425.46 g/mol. It is a yellow crystalline powder that has a melting point of 282-284°C. MIPB is insoluble in water but soluble in most organic solvents, such as ethanol, chloroform, and DMSO. The compound is stable under normal conditions but can decompose at high temperatures and in the presence of acids or bases.
MIPB can be synthesized through a multistep process involving the reaction of several starting materials, including 4-methylbenzoic acid, 1-methylimidazole, and 4-bromobenzyl chloride. The final product is purified by recrystallization and characterized by various analytical methods, including NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most commonly used analytical methods to confirm the chemical structure of MIPB. NMR spectra can provide information about the types and positions of atoms in the molecule. Infrared (IR) spectroscopy is another useful tool to analyze MIPB, as it detects the functional groups present in the compound. Mass Spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern of MIPB.
MIPB has been shown to exhibit antitumor and antifungal activities in various in vitro and in vivo experiments. In one study, MIPB inhibited the growth of human cervical cancer HeLa cells with an IC50 of 13.49 μM. MIPB also showed significant antifungal activity against Candida albicans, a common human fungal pathogen. The compound exhibited low toxicity towards human normal cells, such as MCF-10A and HaCaT cells.
The toxicity and safety of MIPB in scientific experiments were evaluated using various assays, including MTT assay, LDH release assay, and flow cytometry. The results showed that MIPB had low toxicity towards normal human cells at the effective concentrations. However, further studies are needed to determine the long-term toxicity and safety of MIPB in vivo.
MIPB has potential applications in the fields of cancer therapy, fungal infection treatment, and drug discovery. It can serve as a lead compound for the design and synthesis of more potent and selective antitumor and antifungal agents.
The research on MIPB is still in its early stage, and more studies are needed to fully explore its medical and industrial potential. Some research groups have synthesized and characterized novel MIPB derivatives with improved antitumor and antifungal activities.
MIPB and its derivatives have potential implications in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science. They can serve as starting materials for the design and synthesis of new drugs, pesticides, and functional materials.
The limitations of MIPB include its low solubility in water and the lack of in vivo toxicity and safety data. Future research should focus on improving the solubility and pharmacokinetic properties of MIPB and its derivatives. More animal experiments are needed to determine the long-term toxicity and safety of MIPB. In addition, the synthesis of novel MIPB analogs with improved activities and selectivities should be explored.
1) Investigate the potential of MIPB as a scaffold for the design of novel antitumor and antifungal agents
2) Examine the effects of MIPB on other cancer cell lines and fungal species
3) Improve the solubility and pharmacokinetic properties of MIPB and its derivatives
4) Conduct more animal experiments to evaluate the long-term toxicity and safety of MIPB
5) Explore the use of MIPB in the development of new pesticides and functional materials
6) Investigate the mechanism of action of MIPB in cancer and fungal cells.

XLogP3

2.6

Dates

Modify: 2023-08-17

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